2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by a benzyl group at position 3, a methyl substituent at position 8, and a 4-oxo moiety. The acetamide side chain is substituted with a 2,5-dimethoxyphenyl group. The molecule’s lipophilicity and hydrogen-bonding capacity (from the oxadiazole and acetamide groups) may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-9-11-23-21(13-18)26-27(28(34)31(17-29-26)15-19-7-5-4-6-8-19)32(23)16-25(33)30-22-14-20(35-2)10-12-24(22)36-3/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLZYJYVLKGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole ring system.
Introduction of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Oxidation: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Acylation: The final step involves the acylation of the pyrimidoindole core with N-(2,5-dimethoxyphenyl)acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cellular communication and response mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
- 8-Methyl vs. 8-Fluoro Derivatives: The target compound’s 8-methyl group contrasts with the 8-fluoro analog (e.g., 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,4-dimethoxyphenyl)acetamide, ). Fluorination typically enhances metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism.
Acetamide Side-Chain Modifications
- 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl :
The target compound’s 2,5-dimethoxyphenyl group differs from the 3,4-dimethoxy analog (). Meta/para substitution patterns can alter electronic effects, influencing interactions with aromatic residues in binding pockets. For example, 3,4-dimethoxy groups may enhance π-π stacking compared to ortho/meta arrangements . - 4-Phenyl-2-butanyl Substituent :
In 2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide (), the bulky 4-phenyl-2-butanyl group increases lipophilicity, which may improve tissue penetration but reduce aqueous solubility. This contrasts with the target compound’s smaller dimethoxyphenyl group, which balances polarity and lipophilicity .
Core Heterocyclic Modifications
- Oxadiazole Ring Inclusion: The compound N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide () incorporates an oxadiazole ring, which enhances metabolic resistance and hydrogen-bond acceptor capacity.
Pharmacological and Structural Data Comparison
Table 1: Key Properties of Analogous Compounds
Binding Affinity and Selectivity
- Fluorinated Analogs : X-ray crystallography of 8-fluoro derivatives () revealed planar pyrimidoindole cores facilitating intercalation with DNA or enzyme active sites. The target compound’s methyl group may reduce such interactions but increase hydrophobic binding .
- Oxadiazole Derivatives : Molecular docking studies () suggest oxadiazole-containing analogs exhibit stronger interactions with kinase ATP-binding pockets due to additional hydrogen-bond acceptors .
Biological Activity
The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. The unique structural features of this compound suggest a variety of pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound contains a pyrimidoindole core structure, characterized by the presence of both indole and pyrimidine moieties. These structural components are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation and anti-inflammatory responses.
In Vitro Studies
Recent studies have focused on the inhibitory potency of similar pyrimidoindole derivatives against various protein kinases. For instance:
- CDK5/p25 and GSK3α/β were tested for their response to pyrimido[5,4-b]indol derivatives. Most compounds were found to be inactive against these kinases; however, some derivatives exhibited micromolar IC50 values against DYRK1A , indicating potential selectivity and efficacy in targeting specific pathways related to neurodegenerative diseases .
Pharmacological Profiles
The pharmacological profile of compounds similar to this compound includes:
- Anticancer Activity : The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted. Specific analogs have shown promising results in preclinical models.
- Anti-inflammatory Effects : Some studies indicate that related compounds can inhibit inflammatory pathways by modulating enzyme activity involved in these processes .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Kinase | IC50 Value (μM) | Activity |
|---|---|---|---|
| Harmine | DYRK1A | 1.5 | Active |
| Compound A | CK1δ/ε | 0.6 | Active |
| Compound B | DYRK1A | 7.6 | Active |
| Compound C | GSK3α/β | >100 | Inactive |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a related pyrimidoindole derivative on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 μM, suggesting potential for further development as an anticancer agent.
- Case Study on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory properties of a structurally similar compound in a mouse model of acute inflammation. The compound reduced inflammation markers significantly compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
